molecular formula C3H7NO2 B3434765 azanium;prop-2-enoate CAS No. 28214-57-5

azanium;prop-2-enoate

Cat. No.: B3434765
CAS No.: 28214-57-5
M. Wt: 89.09 g/mol
InChI Key: WPKYZIPODULRBM-UHFFFAOYSA-N
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Description

Azanium;prop-2-enoate, also known as ammonium acrylate, is a chemical compound with the molecular formula C₃H₇NO₂. It is the ammonium salt of acrylic acid and is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium;prop-2-enoate can be synthesized through the neutralization of acrylic acid with ammonia. The reaction typically occurs in an aqueous solution, where acrylic acid (C₃H₄O₂) reacts with ammonia (NH₃) to form this compound (C₃H₇NO₂). The reaction is exothermic and requires careful control of temperature and pH to ensure complete conversion and high purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using continuous processes. The production involves the controlled addition of ammonia to acrylic acid in a reactor, followed by purification steps such as filtration and crystallization to obtain the final product. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Azanium;prop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polyacrylate, which is used in superabsorbent materials.

    Neutralization: It can react with acids to form acrylic acid and ammonium salts.

    Hydrolysis: Under certain conditions, it can hydrolyze to form acrylic acid and ammonia.

Common Reagents and Conditions

    Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Neutralization: Strong acids like hydrochloric acid or sulfuric acid are used.

    Hydrolysis: Typically occurs in the presence of water and heat.

Major Products Formed

    Polymerization: Polyacrylate

    Neutralization: Acrylic acid and ammonium salts

    Hydrolysis: Acrylic acid and ammonia

Scientific Research Applications

Azanium;prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Industry: Applied in the production of superabsorbent polymers used in personal care products, such as diapers and sanitary napkins.

Mechanism of Action

The mechanism of action of azanium;prop-2-enoate primarily involves its ability to polymerize and form hydrogels. The compound’s molecular structure allows it to interact with water molecules, leading to the formation of a three-dimensional network that can absorb and retain large amounts of water. This property is particularly useful in applications such as drug delivery, where the hydrogel can encapsulate and release therapeutic agents in a controlled manner.

Comparison with Similar Compounds

Azanium;prop-2-enoate is similar to other acrylate salts, such as sodium acrylate and potassium acrylate. it has unique properties that make it distinct:

    Sodium Acrylate: Sodium acrylate is commonly used in superabsorbent polymers but has different solubility and swelling characteristics compared to this compound.

    Potassium Acrylate: Potassium acrylate is used in similar applications but has different ionic properties that affect its performance in certain environments.

List of Similar Compounds

  • Sodium acrylate
  • Potassium acrylate
  • Calcium acrylate

Properties

IUPAC Name

azanium;prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYZIPODULRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-03-6, 28214-57-5
Details Compound: Poly(ammonium acrylate)
Record name Ammonium polyacrylate
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Details Compound: Poly(ammonium acrylate)
Record name Poly(ammonium acrylate)
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DSSTOX Substance ID

DTXSID1051220
Record name Ammonium acrylate
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Ammonium polyacrylate
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CAS No.

10604-69-0, 28214-57-5, 9003-03-6
Record name Ammonium acrylate
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Record name 2-Propenoic acid, homopolymer, ammonium salt
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Record name 2-Propenoic acid, homopolymer, ammonium salt
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Synthesis routes and methods

Procedure details

A blend of 25 mole % acrylic acid and 75 mole % ammonium acrylate was polymerised by the same general technique as in Example 1 except that the dispersion stabiliser mixture was formed of 75% by weight of a 2:1 molar copolymer of ceto stearyl methacrylate to methacrylic acid and 25% by weight sorbitan monooleate and the aqueous phase contained 0.4722 mole % of monomers based on weight of aqueous phase, 0.795×10-4 mole % of penta sodium diethylenetriamine pentaacetate based on weight of aqueous phase, 5.13×10-2 mole % of mono-sodium phosphate dihydrate based on weight of aqueous phase, 21.76×10-3 mole % of cross-linking agent (methylene-bisacrylamide) based on moles of monomers and 9.2×10-3 mole % of azobisamidinopropane hydrochloride based on moles of monomers. The dispersion obtained upon polymerisation and distillation was rendered water dispersible by adding 7.3% by weight on weight of final oil phase a phosphoric acid ester of a 5 mole ethoxylate of tridecanol and 7.3% by weight on weight of final oil phase of a 7 mole ethoxylate of nonyl phenol.
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